molecular formula C9H9NO2 B1583202 2-Hydroxy-3-methoxyphenylacetonitrile CAS No. 42973-56-8

2-Hydroxy-3-methoxyphenylacetonitrile

Cat. No.: B1583202
CAS No.: 42973-56-8
M. Wt: 163.17 g/mol
InChI Key: HGPGOFBJMBBPAX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.1733 . The IUPAC Standard InChI for this compound is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a hydroxyl group (OH) and a methoxy group (OCH3) attached to it. Additionally, there is an acetonitrile group (CH2CN) attached to the phenyl ring .

Scientific Research Applications

Synthesis Methods

2-Hydroxy-3-methoxyphenylacetonitrile is synthesized through various methods, each offering unique advantages in terms of yield and process efficiency. For instance, the improvement in the synthesis process using KF/Al2O3 as a dehydrant shows a simple and economical method, optimizing reaction conditions like temperature and time to achieve high yields (Lai Yi-tian, 2012). Another approach, starting from vanillin, involves multiple steps like protection of hydroxyl, reduction, chloridization, and nitrilation, highlighting the influence of various reaction conditions on yield (Chen Ying-qi, 2007).

Chemical Conversion and Applications

The compound plays a role in the chemical conversion processes. For example, it's used in the synthesis of phenethylamines from phenylacetonitriles, which involves alkylation of the cyanide ion with Mannich bases from phenols (J. H. Short et al., 1973). Its potential as an intermediate in producing other compounds, like homovanillic acid, is also explored, showcasing its versatility in synthetic chemistry (K. Fujita et al., 1983).

Biological and Environmental Applications

In the biological domain, the compound is investigated for its role in biosynthetic pathways. For instance, its conversion to p-hydroxymandelonitrile in dhurrin biosynthesis is studied, revealing insights into enzymatic processes and intermediates in plant biochemistry (M. Shimada & E. Conn, 1977). Additionally, its presence in the fruits of Bretschneidera sinensis, as detected by GC-MS analysis, indicates its role in the natural product chemistry of plants (S. Montaut et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 2-Hydroxy-3-methoxyphenylacetonitrile .

Properties

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPGOFBJMBBPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195597
Record name 2-Hydroxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42973-56-8
Record name 2-Hydroxy-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42973-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042973568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42973-56-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291918
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Record name 2-Hydroxy-3-methoxyphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXYBENZENEACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS53NK7JPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxy-3-methoxyphenylacetonitrile formed from simmondsin, and what does this tell us about simmondsin's biological activity?

A1: The study [] demonstrates that treating simmondsin with sodium hydroxide leads to its breakdown into two products: d-glucose and this compound. This degradation process inactivates simmondsin's appetite-suppressing activity. While the study doesn't directly investigate the mechanism of action for this appetite suppression, it suggests that the intact simmondsin structure, rather than its degradation products, is crucial for this biological activity.

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